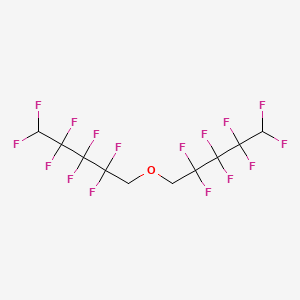
Pentane, 1,1'-oxybis[2,2,3,3,4,4,5,5-octafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 1,1’-oxybis[2,2,3,3,4,4,5,5-octafluoro- is a fluorinated organic compound with the molecular formula C10H4F16O. This compound is characterized by the presence of eight fluorine atoms on each pentane chain, making it highly fluorinated. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorination of Pentane: One of the primary methods to synthesize Pentane, 1,1’-oxybis[2,2,3,3,4,4,5,5-octafluoro- involves the fluorination of pentane using elemental fluorine or other fluorinating agents under controlled conditions.
Oxidation and Reduction Reactions: Another method involves the oxidation of pentane to form pentanone, followed by fluorination and subsequent reduction to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pentane, 1,1’-oxybis[2,2,3,3,4,4,5,5-octafluoro- has several applications in scientific research:
Mechanism of Action
The mechanism by which Pentane, 1,1’-oxybis[2,2,3,3,4,4,5,5-octafluoro- exerts its effects is primarily through its interactions with other molecules. The highly electronegative fluorine atoms create strong dipole interactions, which can influence the compound’s reactivity and interactions with other substances . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Pentane, 1,1’-oxybis[2,2,3,3,4,4,5,5-octafluoro- is unique due to its high degree of fluorination and the presence of an ether linkage. This gives it distinct chemical properties, such as high thermal stability and resistance to chemical degradation, which are not found in many other compounds .
Properties
CAS No. |
774595-25-4 |
|---|---|
Molecular Formula |
C10H6F16O |
Molecular Weight |
446.13 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-(2,2,3,3,4,4,5,5-octafluoropentoxy)pentane |
InChI |
InChI=1S/C10H6F16O/c11-3(12)7(19,20)9(23,24)5(15,16)1-27-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2 |
InChI Key |
RAGOGQITHBODEI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















